Iodovinylmethoprenol

Insect growth regulator Juvenoid bioassay Structure-activity relationship

Iodovinylmethoprenol (IVMA; CAS 105373-49-7) is a synthetic, iodine-125-compatible juvenile hormone (JH) analog derived from the insect growth regulator methoprene. Its molecular formula is C19H31IO3 (MW 434.4 g/mol), and it is formally classified as isopropyl (2E,4E,12E)-11-hydroxy-13-iodo-3,7,11-trimethyl-trideca-2,4,12-trienoate.

Molecular Formula C19H31IO3
Molecular Weight 434.4 g/mol
CAS No. 105373-49-7
Cat. No. B019782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodovinylmethoprenol
CAS105373-49-7
Synonymsiodovinylmethoprenol
isopropyl 13-iodo-11-hydroxy-3,7,11-trimethyl-2,4-12-tridecatrienoate
IVMA
Molecular FormulaC19H31IO3
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C=CI)O
InChIInChI=1S/C19H31IO3/c1-15(2)23-18(21)14-17(4)9-6-8-16(3)10-7-11-19(5,22)12-13-20/h6,9,12-16,22H,7-8,10-11H2,1-5H3/b9-6+,13-12+,17-14+
InChIKeyCNKBIWLVNGWUAE-JQMRZUIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iodovinylmethoprenol (IVMA) CAS 105373-49-7: A High-Specific-Activity Juvenile Hormone Analog Radioligand for Receptor Pharmacology


Iodovinylmethoprenol (IVMA; CAS 105373-49-7) is a synthetic, iodine-125-compatible juvenile hormone (JH) analog derived from the insect growth regulator methoprene [1]. Its molecular formula is C19H31IO3 (MW 434.4 g/mol), and it is formally classified as isopropyl (2E,4E,12E)-11-hydroxy-13-iodo-3,7,11-trimethyl-trideca-2,4,12-trienoate [2]. Originally developed by the Prestwich and Riddiford groups in the mid-1980s, IVMA was designed to serve as a high-specific-activity radioligand (>2000 Ci/mmol as [125I]IVMA) for characterizing low-abundance juvenile hormone receptor proteins in insect epidermis, a task for which tritiated natural JH homologs (≤58 Ci/mmol) and unmodified methoprene were insufficient [3][4].

Why Methoprene, JH I, or Other Juvenoids Cannot Substitute for Iodovinylmethoprenol in Quantitative Receptor Studies


Although IVMA is structurally related to methoprene, it occupies a fundamentally distinct pharmacological niche. Competition binding studies in Manduca sexta larval epidermis have established that IVMA binds to a nuclear receptor population that is pharmacologically separable from the binding sites recognized by the natural hormones JH I, JH II, and JH III [1]. Specifically, methoprene and hydroprene compete for [125I]IVMA binding sites, but JH I, JH II, and JH III do not; conversely, JH II and JH III compete for [3H]JH I binding sites, whereas IVMA, hydroprene, and methoprene do not [1]. This reciprocal selectivity means that methoprene cannot serve as a direct radioligand surrogate for probing the IVMA-binding receptor population, nor can natural JHs be used to map the methoprene/IVMA-preferring nuclear sites [1]. Furthermore, IVMA exhibits approximately 4-fold greater bioactivity than methoprene in the Manduca black larval assay and achieves a radioligand specific activity (>2000 Ci/mmol) that is over 34-fold higher than that of tritiated JH I (58 Ci/mmol), making IVMA irreplaceable for detecting low-abundance (<10,000 sites/nucleus) receptor proteins [2][3].

Quantitative Differentiation Evidence for Iodovinylmethoprenol (IVMA) Relative to Methoprene and Natural Juvenile Hormones


IVMA Exhibits Approximately 4-Fold Higher in Vivo Bioactivity Than Methoprene in the Manduca Black Larval Assay

In the Manduca sexta black larval assay, IVMA (iodovinylmethoprenol) demonstrated an ED50 of 3.2 pmol, making it the most active compound among a series of JH I and methoprene derivatives tested [1]. The parent compound methoprene was approximately 4-fold less active than IVMA in the same assay system, as independently corroborated by the synthesis report that states 'IVMA is 4 times more active than methoprene' [2]. This potency advantage is quantitatively meaningful: at the ED50 level, IVMA achieves equivalent biological effect at roughly 25% of the methoprene dose required.

Insect growth regulator Juvenoid bioassay Structure-activity relationship

IVMA Binds to Manduca Epidermal Nuclear Receptors with Higher Affinity (Kd = 4 nM) Than the Natural Hormone JH I (Kd = 7 nM)

In nuclear exchange assays using isolated nuclei from day-1 fifth instar Manduca sexta larval abdominal epidermis, [125I]IVMA exhibited a high-affinity dissociation constant (Kd) of 4 nM, compared to 7 nM for [3H]JH I at the same binding component [1]. A second, lower-affinity site showed Kd values of 59 nM for IVMA versus 88 nM for JH I [1]. Both ligands detected approximately 10,000 high-affinity binding sites per nucleus [1]. The approximately 1.75-fold higher affinity of IVMA for the high-affinity site (4 vs. 7 nM) was corroborated by an independent study reporting a Kd of 3–4 nM for [125I]IVMA binding to isolated epidermal nuclei [2][3].

Nuclear receptor binding Juvenile hormone pharmacology Receptor affinity

IVMA Defines a Pharmacologically Distinct Nuclear Binding Site Population Not Recognized by Natural Juvenile Hormones

Reciprocal competition binding experiments in isolated Manduca sexta epidermal nuclei revealed that the IVMA-binding receptor population is pharmacologically distinct from the JH I-binding population [1]. Specifically, methoprene and hydroprene competed for [125I]IVMA binding sites, whereas JH I, JH II, and JH III were all ineffective as competitors [1]. In the reciprocal experiment, JH II and JH III competed for [3H]JH I binding sites, whereas IVMA, hydroprene, and methoprene did not [1]. This complete lack of cross-competition demonstrates that IVMA recognizes a nuclear receptor subtype that is not targeted by the natural lepidopteran hormone JH I, making IVMA an essential discriminatory pharmacological tool [1][2].

Receptor selectivity Juvenile hormone binding protein Pharmacological discrimination

[125I]IVMA Achieves >2000 Ci/mmol Specific Activity — Over 34-Fold Higher Than Tritiated JH I at 58 Ci/mmol

The radioiodinated form of IVMA, [125I]IVMA, achieves a specific activity of >2000 Ci/mmol when prepared via no-carrier-added sodium [125I]iodide addition to the vinylstannane precursor [1]. This represents an approximately 34-fold improvement over the highest specific activity achievable for tritiated JH I (58 Ci/mmol), which requires stoichiometric introduction of two tritium atoms in a stereoselective total synthesis [2][3]. The high specific activity of [125I]IVMA was explicitly designed to enable detection of high-affinity, low-abundance juvenile hormone receptor proteins present at only ~10,000 sites per nucleus, a task for which even the best tritiated JH I probes (58 Ci/mmol) lacked sufficient sensitivity [1][4].

Radioligand labeling Specific activity Receptor detection sensitivity

IVMA Potently Prevents 20-Hydroxyecdysone-Induced Pupal Commitment in Manduca Epidermis in Vitro with an ED50 of 20 nM

In an in vitro assay measuring the prevention of 20-hydroxyecdysone (20HE)-induced pupal commitment in Manduca sexta larval epidermis, IVMA exhibited an ED50 of 20 nM, making it the most potent compound among a panel of JH I and methoprene derivatives [1]. While the corresponding ED50 for methoprene in this specific in vitro paradigm is not reported in the same study, IVMA's status as the most active analog in the series provides a rank-order potency benchmark [1]. Additionally, IVMA's nuclear binding in this system is developmentally regulated: specific IVMA binding is absent in pupally committed epidermis from wandering larvae but reappears in pupal abdominal and thoracic epidermis, demonstrating a biological relevance that simple potency data alone cannot capture [1].

In vitro endocrine pharmacology Pupal commitment Ecdysone antagonism

Procurement-Relevant Research and Industrial Application Scenarios for Iodovinylmethoprenol (IVMA)


Radioligand Binding Assays for Low-Abundance Juvenile Hormone Nuclear Receptor Proteins (Kd ~4 nM, ~10,000 Sites/Nucleus)

IVMA is the radioligand of choice for saturation binding and competition assays targeting the methoprene/IVMA-preferring nuclear JH receptor population in lepidopteran epidermis. Its Kd of 4 nM at the high-affinity site and specific activity >2000 Ci/mmol enable quantitative detection of receptor densities as low as ~10,000 sites per nucleus — a sensitivity threshold that tritiated JH I (58 Ci/mmol, Kd = 7 nM) cannot reliably achieve [1][2]. Laboratories procuring IVMA for this application should prioritize the [125I]-labeled form and conduct binding assays using isolated nuclei from day-1 fifth instar Manduca sexta larval abdominal epidermis, with methoprene or unlabeled IVMA as competitor [1].

Pharmacological Discrimination of Juvenile Hormone Nuclear Receptor Subtypes via Reciprocal Competition Binding

Because IVMA binds to a nuclear receptor population pharmacologically distinct from that recognized by JH I (IVMA binding is competed by methoprene/hydroprene but not by JH I–III; JH I binding is competed by JH II–III but not by IVMA/methoprene/hydroprene), IVMA is an indispensable discriminatory probe [1]. Researchers seeking to classify whether a novel juvenoid compound targets the JH I-preferring or the IVMA/methoprene-preferring nuclear site must use both [125I]IVMA and [3H]JH I in parallel competition assays; procurement of both radioligands is essential for this experimental design [1][3].

Structure-Activity Relationship (SAR) Benchmarking of Novel Juvenoid Candidates in the Manduca Black Larval in Vivo Assay

IVMA's ED50 of 3.2 pmol in the Manduca black larval assay establishes it as a high-potency positive control for SAR studies of new juvenoid compounds [1]. Because IVMA is approximately 4-fold more active than methoprene in this assay, it provides a more stringent potency benchmark for evaluating whether newly synthesized analogs achieve meaningful improvements over the commercial standard [1][4]. Procurement of unlabeled IVMA as a reference standard is recommended for any laboratory conducting in vivo juvenoid bioactivity screening in Manduca sexta.

In Vitro Investigation of Endocrine Control of Insect Metamorphosis Using the Pupal Commitment Prevention Assay (ED50 = 20 nM)

IVMA is the most potent juvenoid tested in the in vitro Manduca epidermis pupal commitment assay, with an ED50 of 20 nM for preventing 20-hydroxyecdysone-induced cellular commitment [1]. Its developmentally regulated nuclear binding pattern — absent in pupally committed epidermis but present in pupal epidermis — makes IVMA a uniquely informative probe for studying the hormonal control of metamorphic competence at the tissue level [1]. Researchers studying the JH/ecdysone signaling axis should procure unlabeled IVMA for use in epidermal explant culture systems from Manduca sexta larvae.

Quote Request

Request a Quote for Iodovinylmethoprenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.